molecular formula C15H33NO2S B12671929 Ammonium 3-(dodecylthio)propanoate CAS No. 137882-41-8

Ammonium 3-(dodecylthio)propanoate

Cat. No.: B12671929
CAS No.: 137882-41-8
M. Wt: 291.5 g/mol
InChI Key: OEPYPTGAWMLKMQ-UHFFFAOYSA-N
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Description

Ammonium 3-(dodecylthio)propanoate is an organic compound characterized by the presence of a long dodecyl (12-carbon) chain attached to a propanoate group via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 3-(dodecylthio)propanoate typically involves the reaction of dodecylthiol with a suitable propanoate precursor under controlled conditions. One common method is the esterification of 3-(dodecylthio)propanoic acid with ammonium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-(dodecylthio)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ammonium 3-(dodecylthio)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium 3-(dodecylthio)propanoate involves its interaction with lipid membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the thioether group can form covalent bonds with protein thiol groups, affecting protein function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium 3-(dodecylthio)propanoate is unique due to its combination of a long hydrophobic dodecyl chain and a reactive thioether group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound for various applications .

Properties

CAS No.

137882-41-8

Molecular Formula

C15H33NO2S

Molecular Weight

291.5 g/mol

IUPAC Name

azanium;3-dodecylsulfanylpropanoate

InChI

InChI=1S/C15H30O2S.H3N/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17;/h2-14H2,1H3,(H,16,17);1H3

InChI Key

OEPYPTGAWMLKMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCC(=O)[O-].[NH4+]

Origin of Product

United States

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